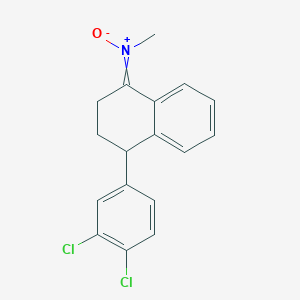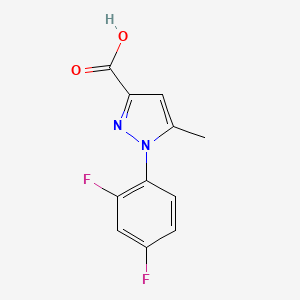
1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, also known as 2,4-Difluoro-5-methylpyrazole-3-carboxylic acid (DFMPCA), is a compound that has been extensively studied for its potential applications in scientific research. It is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DFMPCA is an effective inhibitor of human cytochrome P450 enzymes and has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
Research has delved into the synthesis and characterization of various pyrazole derivatives, emphasizing the chemical flexibility and potential utility of these compounds in different fields. For instance, Yıldırım et al. (2005) and Yıldırım, Kandemirli, Akçamur (2005) explored the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions involving acid chloride and binucleophiles, highlighting the efficiency and yield of such processes. These studies provide insights into the mechanisms and structural characteristics of the synthesized compounds, supported by spectroscopic data and elemental analyses (Yıldırım et al., 2005).
Structural and Spectral Investigations
Research has also focused on the structural and spectral analysis of pyrazole derivatives. For example, Viveka et al. (2016) conducted experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing details about its crystal structure and electronic properties. These findings are significant for understanding the compound's reactivity and potential applications in material science (Viveka et al., 2016).
Coordination Chemistry and Crystal Structures
The coordination chemistry of pyrazole derivatives has been explored, demonstrating their utility in forming complex structures with metals. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and characterized their coordination with CuII/CoII/ZnII ions, leading to the formation of mononuclear chelate complexes. These complexes were studied for their crystallization properties, contributing to the understanding of pyrazole derivatives in coordination chemistry (Radi et al., 2015).
Antifungal Activity
In the realm of bioactive compounds, research has also identified the antifungal potential of pyrazole derivatives. Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activity against phytopathogenic fungi. This study highlights the compound's utility in developing new antifungal agents, with some derivatives showing higher activity than commercial products (Du et al., 2015).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFLRJYOZOUBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







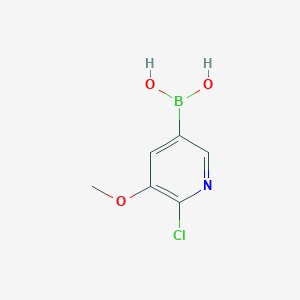
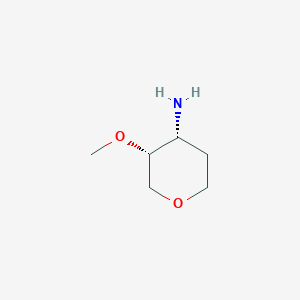
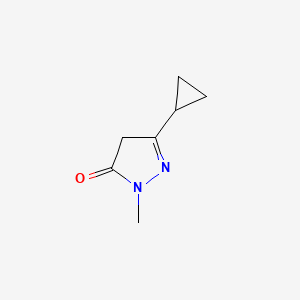
![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)




